molecular formula C18H25N3O5 B2530565 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea CAS No. 894036-25-0

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea

Cat. No.: B2530565
CAS No.: 894036-25-0
M. Wt: 363.414
InChI Key: ODGHVILATYQMLJ-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrrolidinone ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Synthesis of Pyrrolidinone Intermediate: The pyrrolidinone ring is formed by the reaction of an appropriate amine with a succinic anhydride derivative.

    Coupling Reaction: The benzodioxin and pyrrolidinone intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Urea Formation: The final step involves the reaction of the coupled intermediate with isocyanate derivatives to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and pyrrolidinone rings may facilitate binding to specific sites, while the urea moiety can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is unique due to its combination of the benzodioxin, pyrrolidinone, and urea moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

The compound 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is a synthetic derivative that incorporates a benzodioxin moiety, which is known for its biological significance. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C16H22N2O4C_{16}H_{22}N_2O_4, with a molecular weight of approximately 306.36 g/mol. The structure features a benzodioxin core linked to a pyrrolidine ring and an urea functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H22N2O4C_{16}H_{22}N_2O_4
Molecular Weight306.36 g/mol
IUPAC NameThis compound

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has shown promising results against key enzymes involved in metabolic disorders:

  • Acetylcholinesterase (AChE) : The compound exhibits moderate inhibitory activity against AChE, which is crucial for neurotransmission and has implications in Alzheimer's disease treatment.
    • IC50 Value : Approximately 157.31 µM.
  • Butyrylcholinesterase (BChE) : It has shown selective inhibition towards BChE, which may enhance its therapeutic profile in neurodegenerative diseases.
    • IC50 Value : Approximately 46.42 µM.

These findings suggest that the compound could be beneficial in treating conditions such as Alzheimer's disease by modulating cholinergic activity.

Antimicrobial Activity

The compound's benzodioxin structure may also contribute to antimicrobial properties. Preliminary data indicate moderate antibacterial and antifungal activities against several pathogens:

PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusModerate
Candida albicansModerate

These results warrant further investigation into its potential as an antimicrobial agent.

The proposed mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Binding : The urea moiety likely facilitates binding to the active sites of AChE and BChE, inhibiting their activity and leading to increased acetylcholine levels.
  • Signaling Pathways Modulation : It may also influence signaling pathways related to cell growth and apoptosis, indicating potential anticancer properties.

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting a neuroprotective role.
  • Diabetes Management : The compound was tested for its potential in managing Type 2 diabetes mellitus (T2DM) through enzyme inhibition pathways that affect glucose metabolism.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-12(2)20(5-6-22)18(24)19-13-9-17(23)21(11-13)14-3-4-15-16(10-14)26-8-7-25-15/h3-4,10,12-13,22H,5-9,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGHVILATYQMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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